VU 1545
CAS No.: 890764-63-3
Cat. No.: VC0546988
Molecular Formula: C22H15FN4O3
Molecular Weight: 402.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 890764-63-3 |
---|---|
Molecular Formula | C22H15FN4O3 |
Molecular Weight | 402.4 g/mol |
IUPAC Name | N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide |
Standard InChI | InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28) |
Standard InChI Key | BRAZLURTFMCAHU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F |
Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F |
Appearance | Solid powder |
Introduction
Chemical Identity and Discovery of VU 1545
Structural Characteristics
VU 1545 (CAS 890764-63-3) is a synthetic small molecule with the molecular formula C₂₂H₁₅FN₄O₃ . Its structure features a pyrazole ring substituted with a 2-fluorophenyl group at position 1 and a phenyl group at position 3, linked to a 4-nitrobenzamide moiety via an amine bond . The compound’s planar architecture contributes to its high lipophilicity (cLogP = 4.7), which impacts its pharmacokinetic profile . Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular weight | 402.4 Da | |
Hydrogen bond donors | 1 | |
Hydrogen bond acceptors | 5 | |
Rotatable bonds | 4–5 | |
Topological polar surface area | 92.7 Ų |
The nitro group at the benzamide’s para position is critical for allosteric activity, as its electron-withdrawing nature enhances receptor binding .
Discovery and Development
VU 1545 was identified during a high-throughput screening (HTS) campaign targeting mGlu5 PAMs . Initial hits from a library of 144,475 compounds were refined using quantitative structure-activity relationship (QSAR) models, leading to the optimization of the pyrazol-5-yl-benzamide scaffold . Despite its high in vitro potency (EC₅₀ = 9.6 nM at rat mGlu5), VU 1545’s poor aqueous solubility and high cLogP (>4.5) limited its utility in vivo . Subsequent analogs, such as VU-29 and CDPPB, sought to address these issues but retained structural similarities to VU 1545 .
Pharmacological Profile and Mechanism of Action
Allosteric Modulation of mGlu5
VU 1545 binds to an allosteric site on mGlu5, distinct from the orthosteric glutamate-binding domain, enhancing receptor sensitivity to endogenous glutamate . Key pharmacological parameters include:
The compound’s positive cooperativity shifts the glutamate concentration-response curve leftward, amplifying receptor activation without intrinsic agonist activity . This property makes VU 1545 valuable for studying synaptic plasticity and neuronal excitability .
Selectivity and Off-Target Effects
Research Applications and Experimental Findings
In Vitro Studies
In rat cortical astrocytes, VU 1545 potentiated glutamate-induced calcium mobilization with an EC₅₀ of 9.6 nM, confirming its role in enhancing mGlu5-mediated signaling . Comparative studies with CDPPB revealed that VU 1545’s nitro group improves binding affinity but exacerbates solubility challenges . Electrophysiological recordings in subthalamic nucleus (STN) neurons demonstrated that VU 1545 enhances mGlu5-dependent depolarization, validating its utility in native tissue models .
Comparative Analysis with Other mGlu5 PAMs
Structural and Functional Analogues
VU 1545 belongs to a broader class of pyrazolyl-benzamide PAMs, including:
Compound | EC₅₀ (nM) | cLogP | Key Modification |
---|---|---|---|
VU 1545 | 9.6 | 4.7 | 4-Nitrobenzamide |
VU-29 | 24 | 4.2 | Des-fluoro substituent |
CDPPB | 320 | 3.8 | 3-Cyano substitution |
Removal of the 2-fluorophenyl group (as in VU-29) reduced potency but improved metabolic stability . Conversely, CDPPB’s cyano group enhanced solubility while maintaining moderate efficacy .
Challenges and Future Directions
Physicochemical Limitations
VU 1545’s high lipophilicity (cLogP >4.5) and low aqueous solubility (<1 µM) pose formulation challenges . Strategies such as prodrug derivatization or nanoparticle encapsulation have been proposed to improve bioavailability .
Toward Clinical Translation
Recent efforts focus on hybrid molecules combining VU 1545’s benzamide core with fragments from other PAM scaffolds (e.g., ADX-47273) . Computational modeling predicts that introducing polar substituents at the pyrazole’s 4-position could reduce cLogP while preserving affinity .
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